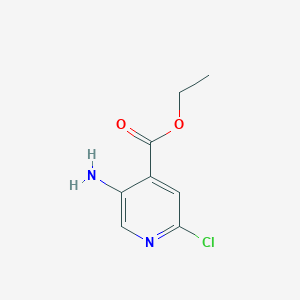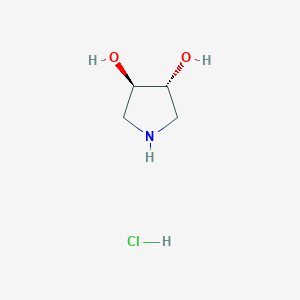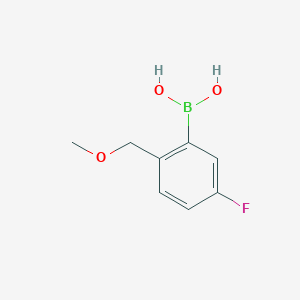
5-Fluoro-2-(methoxymethyl)phenylboronic acid
Übersicht
Beschreibung
5-Fluoro-2-(methoxymethyl)phenylboronic acid is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 . It is used as a reactant for Suzuki couplings and copper-catalyzed arylation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COc1ccc(F)cc1B(O)O . The InChI key is CCQKIRUMTHHPSX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a reactant for Suzuki couplings and copper-catalyzed arylation . It can also be involved in monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 144-153 °C . The predicted boiling point is 337.1±52.0 °C .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
5-Fluoro-2-(methoxymethyl)phenylboronic acid and related compounds have been studied for their fluorescence quenching properties. Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives using Stern-Volmer kinetics, providing insights into the static quenching mechanism and the influence of different solvents on fluorescence properties (Geethanjali, Nagaraja, & Melavanki, 2015).
Antiproliferative and Apoptotic Effects in Cancer Research
Phenylboronic acid derivatives, including those with fluoro substitutions, have shown potential in experimental oncology. Psurski et al. (2018) evaluated the antiproliferative potential of such derivatives, observing strong cell cycle arrest and apoptosis induction in ovarian cancer cells (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Applications in Chemical Synthesis and Catalysis
The compound and its variants find applications in chemical synthesis. Ihara and Suginome (2009) utilized arylboronic acids in ruthenium-catalyzed aromatic C-H silylation, demonstrating the utility of these compounds in regioselective synthesis (Ihara & Suginome, 2009).
Synthesis of Silicon-Containing Drugs
Troegel et al. (2009) synthesized derivatives of phenylboronic acid, including fluoro-substituted versions, as potential building blocks for silicon-containing drugs, showcasing the compound's role in drug synthesis (Troegel, Möller, Burschka, & Tacke, 2009).
Enzyme-Free Glucose Sensing
Bao et al. (2021) synthesized a monomer bearing a fluoro-containing phenylboronic acid for enzyme-free glucose sensing, highlighting the compound's role in developing new sensors (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Antimicrobial Activity
Adamczyk-Woźniak et al. (2012) investigated the antimicrobial activity of substituted phenylboronic acids, including fluoro-substituted compounds, against various microbial species (Adamczyk-Woźniak, Komarovska-Porokhnyavets, Misterkiewicz, Novikov, & Sporzyński, 2012).
Binding Interaction with Sugars
The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been studied, indicating its potential use in detecting and quantifying sugar levels in biological samples (Bhavya, Melavanki, Nagaraja, Geethanjali, Kusanur, & Manjunatha, 2016).
Influence on Properties of Phenylboronic Compounds
Gozdalik et al. (2017) discussed the influence of fluorine substituents on the properties of phenylboronic compounds, shedding light on how such modifications affect their chemical behavior and applications (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Fluoro-2-(methoxymethyl)phenylboronic acid is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with during the coupling process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, the organoboron compound (like our compound) transfers the formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in which this compound participates . This reaction allows for the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of complex organic compounds from simpler ones .
Pharmacokinetics
It’s important to note that boronic acids and their derivatives can be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of these compounds in biological systems .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids . Additionally, the reaction conditions, such as temperature and the presence of a palladium catalyst, are crucial for the Suzuki–Miyaura cross-coupling reaction .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a reactant to facilitate the formation of carbon-carbon bonds . In these reactions, this compound interacts with palladium catalysts, leading to the transmetalation step that is crucial for the coupling process .
Additionally, this compound has been shown to interact with various enzymes and proteins. For instance, it can inhibit the activity of certain proteases by forming reversible covalent bonds with the active site serine residues. This interaction is particularly relevant in the context of designing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . These changes can impact various cellular functions, including cell proliferation, differentiation, and apoptosis.
Moreover, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves the formation of reversible covalent bonds with target biomolecules. For example, the compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . This binding is often facilitated by the boronic acid moiety, which interacts with nucleophilic residues such as serine, threonine, or cysteine.
Furthermore, this compound can influence gene expression by binding to transcription factors and modulating their activity. This interaction can alter the transcriptional regulation of target genes, resulting in changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in the compound’s efficacy and potency in biochemical assays.
Long-term exposure to this compound has been associated with changes in cellular metabolism and function. For instance, prolonged treatment with the compound can result in alterations in metabolic flux and the accumulation of specific metabolites . These effects are important considerations for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in target organs.
Threshold effects have also been observed in animal studies, where a specific dose range is required to achieve the desired biochemical modulation without causing toxicity . Understanding these dosage effects is crucial for optimizing the therapeutic potential of this compound and minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites in cells.
Additionally, this compound can affect the activity of key metabolic enzymes, such as kinases and dehydrogenases . These interactions can result in changes in metabolic pathways, impacting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of this compound in tissues is also influenced by its interactions with plasma proteins and other binding partners . These interactions can affect the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications . These localization signals can direct this compound to its sites of action, where it can interact with target biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
[5-fluoro-2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(10)4-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWWSXGVWWPNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)
![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)
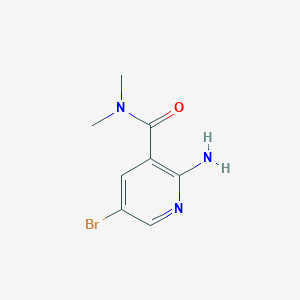
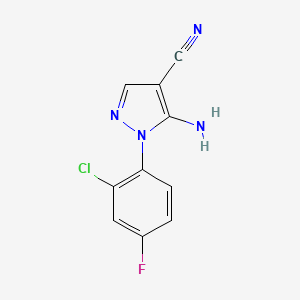
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)



